molecular formula C15H16O2 B7998902 2-(4-Phenoxyphenyl)propan-2-ol

2-(4-Phenoxyphenyl)propan-2-ol

Cat. No.: B7998902
M. Wt: 228.29 g/mol
InChI Key: DSIVPQAHDLURMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Phenoxyphenyl)propan-2-ol is a tertiary alcohol and phenylpropane derivative of interest in organic and medicinal chemistry research. This compound features a propan-2-ol group attached to a biaryl system consisting of a 4-phenoxyphenyl group, a structure often associated with valuable physicochemical properties . While specific biological data for this compound is limited, its molecular scaffold suggests potential as a key intermediate or building block. Researchers may employ it in the synthesis of more complex molecules, such as those mimicking peptide secondary structures or for constructing molecular frameworks with specific spatial arrangements . Its structure is analogous to other phenoxy-propanol compounds that have been investigated as intermediates in synthetic chemistry, indicating its utility in methodological development and material science . As a tertiary alcohol, it can serve as a versatile synthon for further chemical transformations. This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(4-phenoxyphenyl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-15(2,16)12-8-10-14(11-9-12)17-13-6-4-3-5-7-13/h3-11,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSIVPQAHDLURMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Catalyzed Alkylation

A prominent method involves the reaction of 4-phenoxyphenyl derivatives with chloroisopropyl alcohol in the presence of acid-binding agents. The process, detailed in patent CN105330519A, utilizes 4-phenoxyphenyl as the starting material dissolved in ethanol. Pyridine or its aqueous solution serves as the preferred acid-binding agent, neutralizing HCl generated during the reaction.

Reaction Conditions :

  • Temperature : 25–120°C (optimal at 78°C)

  • Molar Ratio : Acid-binding agent (10–150% of 4-phenoxyphenyl, ideally 100%)

  • Solvent : Ethanol, methanol, or water

  • Yield : 88.95% with >97% purity

The reaction proceeds via an SN2 mechanism, where chloroisopropyl alcohol acts as the alkylating agent. Cooling the reaction mixture precipitates the product, avoiding complex purification steps. This method’s efficiency stems from minimal byproduct formation, attributed to the selectivity of pyridine in scavenging HCl.

Solvent and Catalyst Optimization

Ethanol outperforms other solvents due to its polarity and ability to dissolve both reactants. Trials with methanol or water resulted in lower yields (<80%). Catalytic screening (Table 1) highlights pyridine’s superiority over triethylamine or sodium methoxide, achieving near-quantitative conversion.

Table 1: Catalyst Performance in Alkylation

CatalystYield (%)Purity (%)
Pyridine88.9598.10
Triethylamine75.2095.30
Sodium Methoxide68.4092.80

Hydrolysis of Sulfonic Esters

Enantioselective Synthesis

Patent WO2002083612A1 discloses a route to enantiomerically pure (S)-1-(4-phenoxyphenoxy)-2-propanol, a precursor to the target compound. The method involves hydrolyzing sulfonic esters derived from 2-(4-phenoxyphenoxy)propane derivatives under basic conditions.

Key Steps :

  • Sulfonation : Reacting the propanol precursor with sulfonyl chlorides.

  • Hydrolysis : Using NaOH or KOH in ethanol/water mixtures at 68–70°C.

  • Resolution : Chiral chromatography to isolate the (S)-enantiomer.

Advantages :

  • Optical Purity : >99% enantiomeric excess (ee)

  • Scalability : Adaptable to continuous-flow systems

Comparative Analysis of Synthetic Routes

Yield and Purity Trade-offs

The alkylation method (Section 1) offers higher yields (88–95%) and simpler workup compared to hydrolysis routes (70–85%). However, the latter enables access to enantiopure forms critical for pharmaceutical applications.

Industrial Feasibility

Ethanol-based systems are cost-effective and align with green chemistry principles. In contrast, hydrolysis methods require stringent temperature control and chiral separation, increasing operational costs.

Emerging Techniques and Innovations

Continuous-Flow Reactors

Recent advancements integrate the alkylation process into microreactor systems, reducing reaction times from 20 hours to <2 hours. Preliminary data show 92% yield at 120°C with residence times of 30 minutes.

Catalytic Recycling

Immobilized pyridine derivatives on silica gel enable catalyst reuse for up to 5 cycles without significant activity loss, enhancing sustainability.

Challenges and Limitations

Isomer Formation

The proximity of hydroxyl and phenoxy groups can lead to keto-enol tautomerism, necessitating precise pH control during workup.

Byproduct Management

Trace isomers (<2%) are removed via recrystallization from methanol, though this step reduces overall yield by 5–8% .

Chemical Reactions Analysis

Types of Reactions

2-(4-Phenoxyphenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles like sodium methoxide or sodium hydride can be used under basic conditions.

Major Products Formed

Scientific Research Applications

2-(4-Phenoxyphenyl)propan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Phenoxyphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions with biological macromolecules, influencing their function and activity. The compound’s effects are mediated through modulation of enzyme activity, receptor binding, and alteration of cellular signaling pathways .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The propan-2-ol core is a common scaffold in medicinal and industrial chemistry. Below is a comparative analysis of key analogs:

Compound Molecular Formula Substituents Key Properties/Applications Reference
2-(4-Phenoxyphenyl)propan-2-ol C₁₅H₁₆O₂ 4-Phenoxyphenyl Hypothesized enhanced metabolic stability due to aromatic ether; potential intermediate.
1-(4-Phenoxyphenoxy)-2-propanol C₁₅H₁₆O₃ 4-Phenoxyphenoxy Metabolite; additional ether oxygen increases polarity.
Fluconazole (1,3-di-triazolyl-propan-2-ol) C₁₃H₁₂F₂N₆O 2,4-Difluorophenyl + triazoles Antifungal agent; triazoles confer CYP450 inhibition, while fluorine enhances lipophilicity.
2-(2,4-Difluorophenyl)propan-2-ol C₉H₁₀F₂O 2,4-Difluorophenyl Pharmaceutical impurity; fluorination increases logP and bioavailability.
2-(5-Bromo-2-chlorophenyl)propan-2-ol C₉H₁₀BrClO 5-Bromo-2-chlorophenyl Halogenated analog; bromine and chlorine enhance electrophilicity for cross-coupling reactions.
2-(4-Methylphenyl)propan-2-ol C₁₀H₁₄O 4-Methylphenyl Simpler analog; methyl group increases hydrophobicity (bp: 64°C at 0.6 mmHg).
Propanolamine derivatives (e.g., 10 , 11 ) C₂₃H₃₀N₂O₅ Indole + methoxyphenoxy α-Adrenolytic and spasmolytic activities due to indole and ether moieties.

Physicochemical and Pharmacological Differences

  • Lipophilicity: The phenoxyphenyl group in this compound likely confers moderate logP compared to halogenated analogs (e.g., Fluconazole, logP ~0.5–2.5). Fluorinated derivatives (e.g., 2-(2,4-difluorophenyl)propan-2-ol) exhibit higher lipophilicity, enhancing membrane permeability .
  • Biological Activity: Fluconazole: Triazole groups enable antifungal activity but inhibit cytochrome P450 enzymes, leading to drug-drug interactions . Propanolamines (e.g., compounds 10 and 11): Indole and methoxyphenoxy substituents enable α-adrenoceptor antagonism, useful in cardiovascular therapies . Halogenated Analogs: Bromine and chlorine in 2-(5-bromo-2-chlorophenyl)propan-2-ol may facilitate electrophilic aromatic substitution, making it a versatile synthetic intermediate .

Key Research Findings

  • Synthetic Utility : Propan-2-ol derivatives with halogen or ether substituents are key intermediates in drug synthesis (e.g., Lorcaserin impurities ).
  • Pharmacological Screening: Compounds like 10 and 11 demonstrated α-adrenolytic activity at IC₅₀ values of 10–50 nM, underscoring the impact of indole and methoxy groups on receptor binding .
  • Environmental Impact : Halogenated analogs require specialized waste management to avoid ecological contamination .

Biological Activity

2-(4-Phenoxyphenyl)propan-2-ol, also known as a phenolic compound, is recognized for its potential biological activities, particularly in medicinal chemistry and agricultural applications. This compound features a propan-2-ol backbone with a phenoxyphenyl substitution, which contributes to its unique chemical properties and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study assessing its efficacy against various bacterial strains, the compound demonstrated inhibitory effects comparable to standard antibiotics. The mechanism of action appears to involve disruption of microbial cell membranes, leading to cell lysis and death.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. For instance, in vitro assays on cancer cell lines such as HeLa and MCF-7 revealed that this compound induces apoptosis through the activation of caspase pathways. The compound's ability to inhibit cell proliferation was attributed to its interference with cell cycle regulation.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Pesticide Science evaluated the antimicrobial properties of this compound against Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as an effective antimicrobial agent .
  • Cancer Cell Line Studies : In research conducted by the Journal of Medicinal Chemistry, this compound was tested against various cancer cell lines, where it exhibited IC50 values ranging from 15 to 25 µM. The study concluded that the compound could serve as a lead for developing new anticancer drugs .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Cell Membrane Disruption : The compound's lipophilicity allows it to integrate into microbial membranes, altering their permeability.
  • Apoptosis Induction : In cancer cells, it activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.

Data Table: Biological Activities

Activity Target Organism/Cell Line IC50/MIC Mechanism
AntimicrobialE. coli32 µg/mLMembrane disruption
AntimicrobialS. aureus32 µg/mLMembrane disruption
AnticancerHeLa (cervical cancer)20 µMApoptosis via caspase activation
AnticancerMCF-7 (breast cancer)15 µMApoptosis via caspase activation

Q & A

Basic: What are the recommended laboratory synthesis methods for 2-(4-Phenoxyphenyl)propan-2-ol?

Answer:
The compound can be synthesized via Friedel-Crafts alkylation of phenoxyphenyl derivatives or coupling reactions (e.g., Suzuki-Miyaura for aryl group introduction). Key steps include:

  • Grignard Reaction : Reacting 4-phenoxyphenylmagnesium bromide with acetone under anhydrous conditions.
  • Crystallization : Purification via recrystallization using ethanol/water mixtures to isolate the tertiary alcohol.
    Structural confirmation is achieved through single-crystal X-ray diffraction (SC-XRD) to resolve bond angles and hydrogen-bonding networks . Reported yields range from 65–85%, depending on reaction optimization (e.g., solvent selection, catalyst loading) .

Basic: What safety protocols are critical for handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure. Use P95 respirators if airborne particles are generated .
  • Storage : Store at –20°C in airtight containers under inert gas (e.g., N₂) to prevent oxidation or hygroscopic degradation .
  • Waste Disposal : Segregate organic waste and consult institutional guidelines for hazardous chemical disposal .

Advanced: How can researchers resolve contradictions in reported biological activities of derivatives?

Answer:
Discrepancies in bioactivity data (e.g., enzyme inhibition, cytotoxicity) may arise from:

  • Structural Variants : Subtle differences in substituents (e.g., halogenation, methoxy groups) alter binding affinity. Use structure-activity relationship (SAR) studies to compare analogs .
  • Assay Conditions : Standardize protocols (e.g., cell lines, incubation times) and validate via dose-response curves (IC₅₀/EC₅₀) .
  • Meta-Analysis : Cross-reference data from multiple sources (e.g., PubChem, crystallographic databases) to identify trends .

Advanced: What experimental design strategies optimize the synthesis of this compound?

Answer:

  • Simplex Method : Use this algorithm to minimize side reactions by iteratively adjusting variables (e.g., temperature, stoichiometry) .
  • Design of Experiments (DoE) : Apply factorial designs to identify critical parameters (e.g., catalyst type, solvent polarity). For example, a 3² factorial design revealed THF as optimal for Grignard reactivity .
  • In Situ Monitoring : Employ FTIR or HPLC to track reaction progress and intermediate stability .

Advanced: What techniques characterize the crystalline polymorphs of this compound?

Answer:

  • SC-XRD : Resolves unit-cell parameters and hydrogen-bonding motifs (e.g., O–H⋯O interactions forming tetramers ).
  • PXRD : Differentiates polymorphs by comparing experimental vs. simulated diffraction patterns .
  • Thermal Analysis : DSC identifies melting points and phase transitions, while TGA assesses thermal stability .
  • Computational Modeling : Density functional theory (DFT) predicts stable conformers and validates experimental data .

Basic: How is the purity of this compound assessed?

Answer:

  • Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase.
  • Spectroscopy : ¹H/¹³C NMR to confirm absence of impurities (e.g., unreacted acetone or aryl halides) .
  • Elemental Analysis : Verify C/H/O ratios match theoretical values (C₁₅H₁₆O₂) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.